Epoxomicin

Overview

Description

Epoxomicin is a naturally occurring selective proteasome inhibitor with anti-inflammatory activity . It was originally discovered in 1992 . When injected, it can induce Parkinson’s-like symptoms in rats . Derivatives of epoxomicin include carfilzomib .

Synthesis Analysis

Epoxomicin has been synthesized using a clickable epoxomicin-based probe for proteasome activity analysis . The protocols presented in the study describe the synthesis of a clickable epoxomicin-based probe followed by the copper-catalyzed installment of an azide-containing fluorophore .

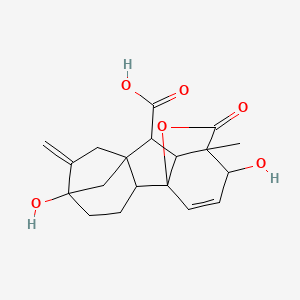

Molecular Structure Analysis

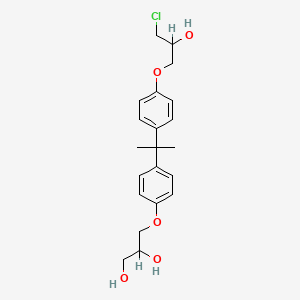

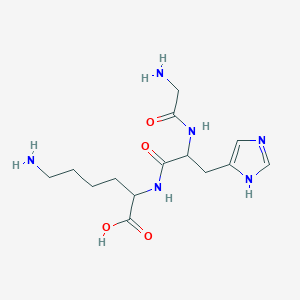

Epoxomicin is made up of four modified peptides and acts as a proteasome inhibitor . It irreversibly and selectively binds to N-terminal threonine-containing active sites of the 20S proteasome .

Chemical Reactions Analysis

Epoxomicin-induced proteasome inhibition promoted both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol .

Physical And Chemical Properties Analysis

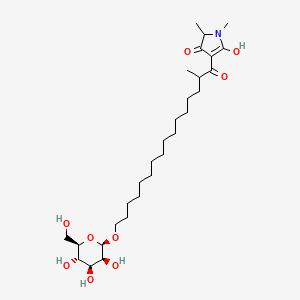

Epoxomicin has a molecular formula of C28H50N4O7 and a molecular weight of 554.7 . It is a white solid and is soluble in DMSO at 10 mg/mL .

Scientific Research Applications

Proteasome Inhibition

Epoxomicin is a potent and selective proteasome inhibitor . It specifically targets the proteasome, covalently binding to the LMP7, X, MECL1, and Z catalytic subunits . This makes it a valuable tool for studying the role of the proteasome in various in vivo and in vitro systems .

Anti-inflammatory Activity

Epoxomicin exhibits in vivo anti-inflammatory activity . It effectively inhibits NF-κB activation in vitro and potently blocks in vivo inflammation in the murine ear edema assay . Given that NF-κB is a key regulator of inflammation, Epoxomicin could be an attractive agent for anti-inflammatory therapeutic intervention .

Antitumor Activity

Epoxomicin has shown potent antitumor activity . Its ability to inhibit the proteasome, a complex involved in cell cycle progression and NF-κB activation, makes it a promising candidate for cancer research .

Proteasome Activity Analysis

Epoxomicin can be used in the analysis of proteasome activity . A clickable version of Epoxomicin has been synthesized for this purpose, allowing for the incorporation of any moiety containing an azide through a copper-catalyzed cycloaddition .

Ubiquitin-Proteasome System (UPS) Inhibition

Epoxomicin has been used as an Ubiquitin-Proteasome System (UPS) inhibitor in various cell types, including pheochromocytoma PC12 cells and mammary epithelial MCF-10A cells . The UPS plays a crucial role in protein degradation, and inhibitors like Epoxomicin can help understand its function .

Scaffold for Drug Development

Epoxomicin has served as a scaffold for the generation of synthetic tetrapeptide epoxyketone with improved activity, YU-101 . This compound became the parent lead compound of carfilzomib (Kyprolis™), a therapeutic agent approved for multiple myeloma .

Mechanism of Action

Target of Action

Epoxomicin is a potent and selective proteasome inhibitor . It specifically targets the proteasome, a multicatalytic protease complex that plays a key role in many cellular processes such as cell cycle progression and NF-kB activation . Epoxomicin covalently binds to the LMP7, X, MECL1, and Z catalytic subunits of the proteasome .

Mode of Action

Epoxomicin inhibits the proteasome’s chymotrypsin-like activity primarily, while the trypsin-like and peptidyl-glutamyl peptide hydrolyzing catalytic activities are inhibited at slower rates .

Biochemical Pathways

The proteasome regulates diverse cellular processes, including cell cycle progression and NF-kB activation . Epoxomicin’s inhibition of the proteasome affects these processes. In eukaryotes, protein degradation is predominantly mediated through the ubiquitin pathway, where proteins targeted for destruction are ligated to the 76-aa polypeptide ubiquitin . Once targeted, ubiquitinated proteins serve as substrates for the 26S proteasome, which cleaves proteins into short peptides through its three major proteolytic activities .

Pharmacokinetics

It’s known that epoxomicin is soluble in dmso , which may influence its bioavailability.

Result of Action

Epoxomicin effectively inhibits NF-kB activation in vitro and potently blocks in vivo inflammation . It also promotes both nicotinamide adenine dinucleotide phosphate oxidase and mitochondria-mediated oxidative stress and release of mitochondrial DNA to the cytosol, which results in potassium efflux-dependent absence in melanoma 2 (AIM2) inflammasome activation and subsequent interleukin-1β secretion .

Action Environment

The action of epoxomicin can be influenced by various environmental factors. For instance, the intracellular clearance system plays a vital role in maintaining homeostasis and in regulating oxidative stress and inflammation in cells . Dysfunctional proteasomes and autophagy in cells have been associated with the pathogenesis of age-related macular degeneration . Therefore, the cellular environment and the state of other cellular processes can influence the action, efficacy, and stability of epoxomicin.

Safety and Hazards

Future Directions

properties

IUPAC Name |

(2S,3S)-2-[[(2S,3S)-2-[acetyl(methyl)amino]-3-methylpentanoyl]amino]-N-[(2S,3R)-3-hydroxy-1-[[(2S)-4-methyl-1-[(2R)-2-methyloxiran-2-yl]-1-oxopentan-2-yl]amino]-1-oxobutan-2-yl]-3-methylpentanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H50N4O7/c1-11-16(5)21(30-27(38)23(17(6)12-2)32(10)19(8)34)25(36)31-22(18(7)33)26(37)29-20(13-15(3)4)24(35)28(9)14-39-28/h15-18,20-23,33H,11-14H2,1-10H3,(H,29,37)(H,30,38)(H,31,36)/t16-,17-,18+,20-,21-,22-,23-,28+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DOGIDQKFVLKMLQ-JTHVHQAWSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC(C)C(C(=O)NC(C(C)O)C(=O)NC(CC(C)C)C(=O)C1(CO1)C)NC(=O)C(C(C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC[C@H](C)[C@@H](C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(C)C)C(=O)[C@]1(CO1)C)NC(=O)[C@H]([C@@H](C)CC)N(C)C(=O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H50N4O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5044073 | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

554.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Epoxomicin | |

CAS RN |

134381-21-8 | |

| Record name | Epoxomicin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=134381-21-8 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Epoxomicin | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0134381218 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Epoxomicin | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5044073 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | EPOXOMICIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/Y0900I3U8U | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

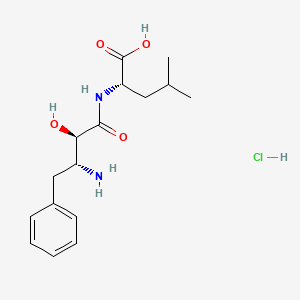

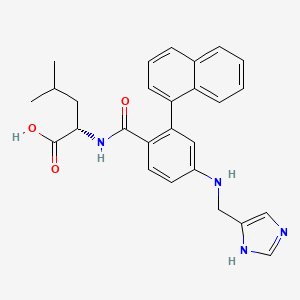

![Methyl (2S)-2-[[(2S)-2-benzyl-4-[(5-methyl-1H-imidazol-4-yl)methyl]-3-oxopiperazine-1-carbonyl]amino]-4-methylpentanoate](/img/structure/B1671466.png)

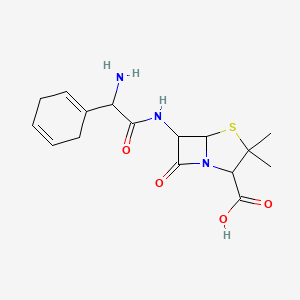

![N^2^-[(2R)-2-{(1S)-1-[Formyl(hydroxy)amino]ethyl}-5-phenylpentanoyl]-N,3-dimethyl-L-valinamide](/img/structure/B1671469.png)